molecular formula C9H15ClO3 B14602215 Methyl 2-acetyl-5-chloro-2-methylpentanoate CAS No. 59057-06-6

Methyl 2-acetyl-5-chloro-2-methylpentanoate

Cat. No.: B14602215
CAS No.: 59057-06-6
M. Wt: 206.66 g/mol
InChI Key: WOYMSJKAMJMAAI-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-5-chloro-2-methylpentanoate is an organic compound with a complex structure that includes an ester functional group, a chlorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetyl-5-chloro-2-methylpentanoate typically involves the esterification of 2-acetyl-5-chloro-2-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-5-chloro-2-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-acetyl-5-chloro-2-methylpentanoic acid.

    Reduction: Formation of 2-acetyl-5-chloro-2-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetyl-5-chloro-2-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-5-chloro-2-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetyl-2-methylpentanoate: Lacks the chlorine atom, resulting in different reactivity and properties.

    Methyl 2-acetyl-5-bromo-2-methylpentanoate: Contains a bromine atom instead of chlorine, which can affect its chemical behavior.

    Ethyl 2-acetyl-5-chloro-2-methylpentanoate: Similar structure but with an ethyl ester group instead of methyl, influencing its solubility and reactivity.

Uniqueness

Methyl 2-acetyl-5-chloro-2-methylpentanoate is unique due to the presence of both the chlorine atom and the ester functional group, which confer distinct chemical properties and potential applications. The combination of these features makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

59057-06-6

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

methyl 2-acetyl-5-chloro-2-methylpentanoate

InChI

InChI=1S/C9H15ClO3/c1-7(11)9(2,5-4-6-10)8(12)13-3/h4-6H2,1-3H3

InChI Key

WOYMSJKAMJMAAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(CCCCl)C(=O)OC

Origin of Product

United States

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